3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine
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Overview
Description
3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine is a chemical compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a cyclopentylpyrrolidinyl group attached via an oxygen atom at the fourth position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 3-bromopyridine.
Formation of Cyclopentylpyrrolidine: Cyclopentylpyrrolidine is synthesized by reacting cyclopentanone with pyrrolidine under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog with only a bromine atom on the pyridine ring.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring but lacks the bromine atom and the cyclopentyl group.
3-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but with different substitution patterns.
Uniqueness
3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentylpyrrolidinyl group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H19BrN2O |
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Molecular Weight |
311.22 g/mol |
IUPAC Name |
3-bromo-4-(1-cyclopentylpyrrolidin-3-yl)oxypyridine |
InChI |
InChI=1S/C14H19BrN2O/c15-13-9-16-7-5-14(13)18-12-6-8-17(10-12)11-3-1-2-4-11/h5,7,9,11-12H,1-4,6,8,10H2 |
InChI Key |
PYOMEEJSANYEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)OC3=C(C=NC=C3)Br |
Origin of Product |
United States |
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